
3-(Benzyloxy)-2-fluoropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-2-fluoropropan-1-ol is an organic compound that features a benzyloxy group attached to a fluorinated propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-fluoropropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and 2-fluoropropanol.
Protection of Hydroxyl Group: The hydroxyl group of benzyl alcohol is protected using a suitable protecting group, such as a benzyl group, to prevent unwanted reactions.
Fluorination: The protected benzyl alcohol is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include:
Continuous Flow Reactors: To enhance reaction efficiency and control.
Purification Techniques: Such as distillation, crystallization, and chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-2-fluoropropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like LiAlH4 or NaBH4.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4.
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Benzyloxy)-2-fluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-2-fluoropropan-1-ol involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxy group and fluorine atom can influence the compound’s binding affinity and reactivity, leading to specific biological or chemical effects. The exact pathways and targets depend on the context of its application and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)-2-hydroxypropan-1-ol: Similar structure but with a hydroxyl group instead of fluorine.
3-(Benzyloxy)-2-chloropropan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
3-(Benzyloxy)-2-bromopropan-1-ol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
3-(Benzyloxy)-2-fluoropropan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it valuable in specific synthetic applications and potential biological activities that are not observed with its non-fluorinated analogs.
Propriétés
Numéro CAS |
112482-37-8 |
|---|---|
Formule moléculaire |
C10H13FO2 |
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
2-fluoro-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C10H13FO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
Clé InChI |
ZBYWMMUOFGLUIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC(CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


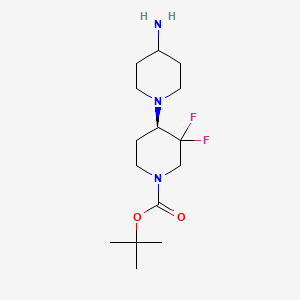
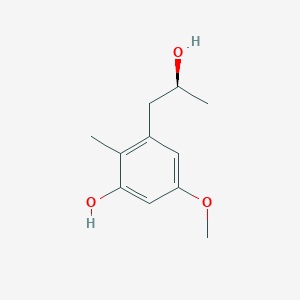

![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
![4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)

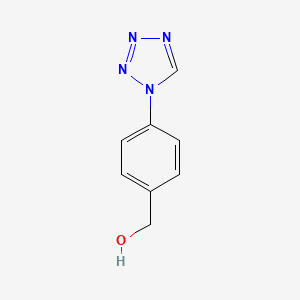
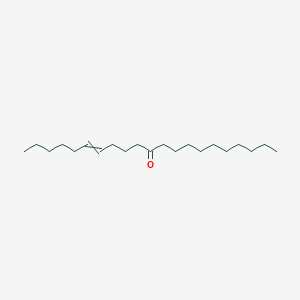
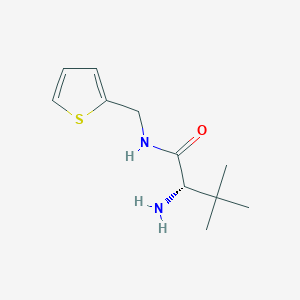


![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)
![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)

